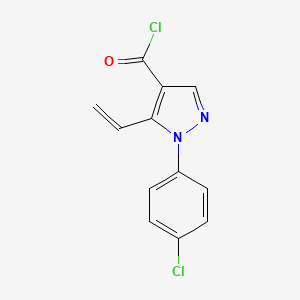
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a chlorophenyl group, an ethenyl group, and a carbonyl chloride group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of hydrazine hydrate with 4-chloroacetophenone in the presence of an acid catalyst can yield 1-(4-chlorophenyl)pyrazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the pyrazole derivative is reacted with vinyl halides in the presence of a palladium catalyst.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the pyrazole derivative to the carbonyl chloride compound using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The ethenyl group can participate in oxidation reactions to form epoxides or diols. Reduction reactions can convert the ethenyl group to an ethyl group.
Coupling Reactions: The pyrazole ring can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the formation of the carbonyl chloride group.
Palladium Catalysts: Used in Heck and Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Epoxides and Diols: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and ethenyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with similar structural features and potential biological activities.
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: Another compound containing a chlorophenyl group with different functional groups and applications.
Uniqueness
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carbonyl chloride is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the pyrazole ring, chlorophenyl group, ethenyl group, and carbonyl chloride group makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
786727-25-1 |
|---|---|
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-ethenylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h2-7H,1H2 |
InChI Key |
LOAXSGNMAXCPGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















